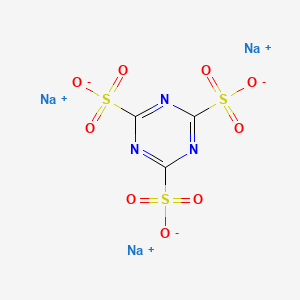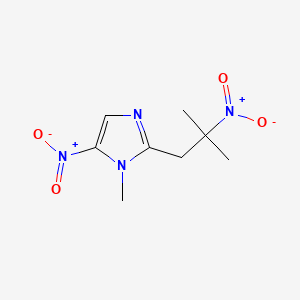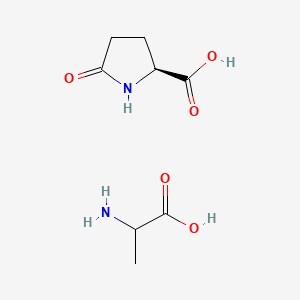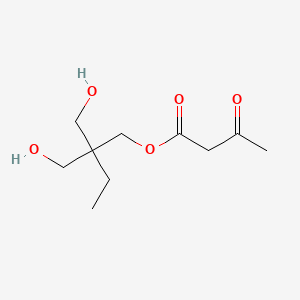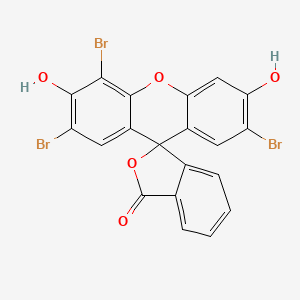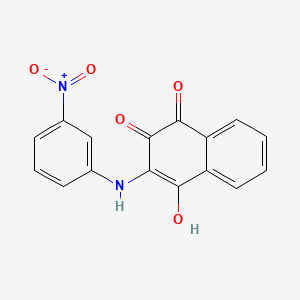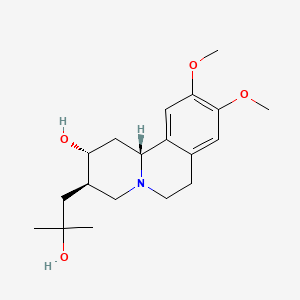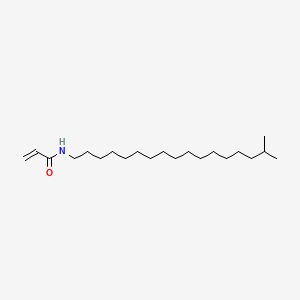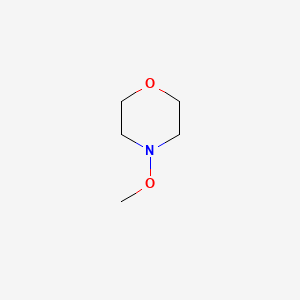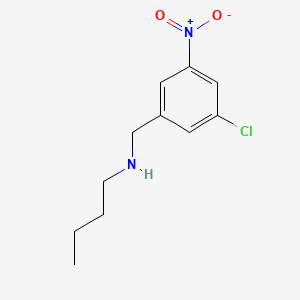
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one is a heterocyclic compound that contains selenium and sulfur atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one typically involves the cyclization of appropriate precursors containing selenium and sulfur. One common method involves the reaction of selenophenol with a suitable thioketone under controlled conditions to form the desired heterocyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding selenol form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while substitution reactions can produce a variety of functionalized benzothiopyran derivatives .
Wissenschaftliche Forschungsanwendungen
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential as an anticancer agent, given the known biological activity of selenium-containing compounds.
Industry: The compound may be used in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism by which 2H-Selenolo(3,2-g)(1)benzothiopyran-2-one exerts its effects is related to its ability to interact with biological molecules. Selenium atoms within the compound can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in oxidative stress and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Selenopheno(3,2-g)-1-benzothiopyran-2-one
- 2H-Chromeno(3,2-g)-1-benzothiopyran-2-one
- 2H-Thiopheno(3,2-g)-1-benzothiopyran-2-one
Uniqueness
2H-Selenolo(3,2-g)(1)benzothiopyran-2-one is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur or oxygen analogs. Selenium’s ability to participate in redox reactions and form stable bonds with biological molecules makes this compound particularly interesting for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
143810-62-2 |
|---|---|
Molekularformel |
C11H6OSSe |
Molekulargewicht |
265.20 g/mol |
IUPAC-Name |
selenopheno[3,2-g]thiochromen-2-one |
InChI |
InChI=1S/C11H6OSSe/c12-11-2-1-7-5-8-3-4-14-10(8)6-9(7)13-11/h1-6H |
InChI-Schlüssel |
WMQXBAYFXCMDEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)SC2=CC3=C(C=C[Se]3)C=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


